NS309

概要

準備方法

NS309の合成には、6,7-ジクロロインドール-2,3-ジオンとヒドロキシルアミン塩酸塩を反応させてオキシム誘導体を生成することが含まれます。反応は通常、エタノールまたはメタノールなどの有機溶媒中で還流条件下で行われます。 生成物は、その後、再結晶またはクロマトグラフィーで精製されます .

化学反応の分析

NS309は、以下を含むさまざまな化学反応を受けます。

酸化: this compoundは、対応するキノン誘導体を形成するために酸化することができます。

還元: this compoundの還元により、対応するアミン誘導体が得られます。

置換: this compoundは、特にクロロ位置で求核置換反応を起こし、さまざまな置換誘導体を形成することができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤が含まれます .

科学的研究の応用

Key Mechanisms:

- Calcium Sensitivity : NS309 increases the calcium sensitivity of SK/IK channels, facilitating their activation in response to intracellular calcium levels .

- Hyperpolarization : It induces hyperpolarization in various cell types, which is essential for reducing excitability and contractility in smooth muscle cells .

Smooth Muscle Relaxation

This compound has been shown to significantly reduce contractility in detrusor smooth muscle (DSM) strips from rats. In studies, it inhibited spontaneous phasic contractions in a concentration-dependent manner, demonstrating its potential to manage conditions like overactive bladder .

Endothelial Function

In mesenteric small arteries from diabetic rats, this compound restored endothelium-dependent hyperpolarizing factor (EDHF)-type relaxation. This effect was observed without altering intracellular calcium concentrations, indicating its role in improving vascular responsiveness in diabetic conditions .

Erectile Function

Research indicates that this compound enhances erectile function by improving endothelial relaxation mechanisms. It has been shown to increase intracavernous pressure during cavernous nerve stimulation, suggesting a potential therapeutic role in erectile dysfunction .

Neuroinflammation Modulation

This compound has exhibited anti-inflammatory properties in models of traumatic brain injury (TBI). It reduced the levels of pro-inflammatory cytokines while increasing anti-inflammatory cytokines, indicating its potential for neuroprotective strategies .

Neuroprotection

Studies suggest that this compound may protect against neuronal damage through modulation of immune responses and reduction of inflammatory cell infiltration following injury .

Case Study 1: Detrusor Smooth Muscle Function

In a controlled study involving conscious rats, intravenous administration of this compound resulted in decreased DSM contractility and voiding frequency. The findings suggest that this compound could be a viable candidate for treating bladder dysfunctions associated with hyperactive bladder syndrome .

Case Study 2: Diabetic Vascular Dysfunction

In Zucker diabetic fatty rats, this compound restored impaired ACh-induced relaxation in mesenteric arteries. This restoration was significant even when other pathways were inhibited, highlighting its specific action on SK/IK channels to improve vascular function in diabetes .

Comparative Data Table

作用機序

NS309は、チャネルとカルモジュリンタンパク質の界面にあるカルシウム活性化カリウムチャネルに結合することによって効果を発揮します。この結合は、カルシウム感知とチャネル開口のカップリングを強化し、チャネルを通るカリウムイオンの流動を増加させます。 これは、細胞膜を過分極させ、細胞の興奮性を調節します .

類似の化合物との比較

This compoundは、1-エチル-2-ベンジミダゾリノン(1-EBIO)や5,6-ジクロロ-1-エチル-1,3-ジヒドロ-2H-ベンジミダゾール-2-オン(DC-EBIO)など、他のカルシウム活性化カリウムチャネルの活性化剤と比較されることが多いです。 This compoundは、これらの化合物よりも有意に強力であり、SKおよびIKチャネルに対する親和性が高く、選択性も優れています .

類似の化合物

- 1-エチル-2-ベンジミダゾリノン(1-EBIO)

- 5,6-ジクロロ-1-エチル-1,3-ジヒドロ-2H-ベンジミダゾール-2-オン(DC-EBIO)

- アパミン(SKチャネルの選択的ブロッカー)

- イベリオトキシン(BKチャネルの選択的ブロッカー)

This compoundのユニークな効力と選択性は、カルシウム活性化カリウムチャネルとその生理学的および薬理学的役割の研究において貴重なツールとなっています .

類似化合物との比較

NS309 is often compared with other activators of calcium-activated potassium channels, such as 1-ethyl-2-benzimidazolinone (1-EBIO) and 5,6-dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (DC-EBIO). This compound is significantly more potent than these compounds, with a higher affinity for SK and IK channels and greater selectivity .

Similar Compounds

- 1-ethyl-2-benzimidazolinone (1-EBIO)

- 5,6-dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (DC-EBIO)

- Apamin (a selective blocker of SK channels)

- Iberiotoxin (a selective blocker of BK channels)

This compound’s unique potency and selectivity make it a valuable tool in the study of calcium-activated potassium channels and their physiological and pharmacological roles .

生物活性

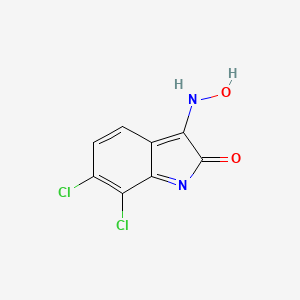

NS309, chemically known as 6,7-dichloro-1H-indole-2,3-dione 3-oxime, is a potent positive modulator of small-conductance (KCa2) and intermediate-conductance (KCa3.1) calcium-activated potassium channels. This compound has garnered attention in various fields of biomedical research due to its significant biological activities, particularly in vascular and neurological contexts.

This compound enhances the activity of KCa2 and KCa3.1 channels, which play crucial roles in regulating cellular excitability and vascular tone. By increasing the sensitivity of these channels to calcium ions, this compound facilitates hyperpolarization of cell membranes, leading to relaxation of smooth muscle cells and modulation of neuronal excitability. Importantly, this compound does not activate large-conductance potassium channels (BK channels), making it a selective modulator for KCa channels .

Biological Effects

-

Vascular Relaxation :

- This compound has been shown to induce concentration-dependent relaxation in various vascular tissues. In studies involving rat corpus cavernosum strips, it significantly improved endothelium-dependent relaxation and erectile function by enhancing acetylcholine-induced responses .

- In experiments with isolated arterioles, this compound's relaxant effects were diminished when endothelial function was compromised, indicating its reliance on endothelial-derived factors such as nitric oxide .

- Neurological Impact :

Case Study 1: Erectile Function Enhancement

A study conducted on anesthetized rats demonstrated that administration of this compound significantly increased intracavernosal pressure (ICP) relative to mean arterial pressure (MAP), suggesting enhanced erectile function. The study involved intravenous infusions of this compound and measured physiological responses during cavernous nerve stimulation .

Case Study 2: Bronchial Relaxation

In human bronchioles, this compound was shown to evoke significant relaxation responses. This effect was concentration-dependent and highlighted the compound's potential therapeutic applications in respiratory conditions where bronchoconstriction is prevalent .

Data Table: Summary of this compound Biological Activities

Research Findings

Recent studies have elucidated the structural basis for the action of this compound on KCa channels. Using X-ray crystallography, researchers identified the binding site for this compound at the interface between the channel and calmodulin, which is crucial for channel activation by calcium ions . This structural insight aids in understanding how modifications to this compound could enhance its efficacy or selectivity.

特性

IUPAC Name |

6,7-dichloro-3-nitroso-1H-indol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12-14/h1-2,11,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBYKNONIPZMTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=C(N2)O)N=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469821 | |

| Record name | NS309 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18711-16-5 | |

| Record name | NS309 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NS309 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。